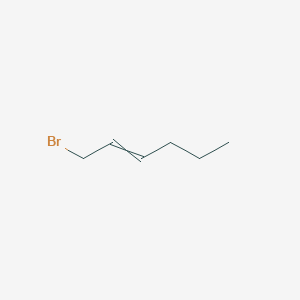

1-Bromo-2-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEUYXUPUOLFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34686-76-5 | |

| Record name | 1-BROMO-2-HEXENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-hexene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-hexene is an organobromine compound and a member of the allyl halide family. Its chemical structure, featuring a bromine atom attached to a carbon adjacent to a carbon-carbon double bond, makes it a versatile reagent and intermediate in organic synthesis. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and reactivity, tailored for professionals in research and drug development.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H11Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [2] |

| CAS Number | 34686-76-5 | [1] |

| Appearance | Light yellow liquid | [3] |

| Odor | Characteristic | [3] |

| Density | 1.213 g/cm³ | [1] |

| Boiling Point | 151.605°C at 760 mmHg | [1] |

| Melting Point | -102.35°C (estimate) | [1] |

| Flash Point | 41.949°C | [1] |

| Refractive Index | 1.3968 (estimate) | [1] |

| Vapor Pressure | 4.643 mmHg at 25°C | [1] |

Computed Properties

| Property | Value | Reference |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 162.00441 Da | [2] |

| Monoisotopic Mass | 162.00441 Da | [4] |

| Complexity | 48.1 | [2] |

| Heavy Atom Count | 7 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption peaks that confirm its molecular structure. Key features include:

-

sp² C-H stretching: A sharp absorption peak is observed around 3000 cm⁻¹, indicative of the C-H bonds on the carbon-carbon double bond.[5]

-

C=C stretching: A band in the region of 1590-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond.[5]

-

sp³ C-H stretching: Peaks appearing just below 3000 cm⁻¹ are attributed to the C-H bonds of the saturated alkyl portion of the molecule.[5] It is important to note that the bromine atom does not exhibit a characteristic absorption in the IR spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data with peak assignments were not available in the initial search, ¹H NMR and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of this compound. For the related isomer, 6-Bromo-1-hexene, detailed ¹H and ¹³C NMR data is available, which can serve as a reference for spectral interpretation.[6]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-hexen-1-ol with a brominating agent.[1] One documented method utilizes N-Bromosuccinimide and triphenylphosphine.[1] Another approach involves the reaction with sulfuric acid and hydrogen bromide.[1]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Chemical Reactivity and Potential Applications

As an allylic halide, this compound is expected to undergo a variety of nucleophilic substitution reactions. The double bond also allows for electrophilic addition reactions.

Nucleophilic Substitution

The bromine atom in this compound can be displaced by a wide range of nucleophiles, making it a valuable precursor for the synthesis of more complex molecules. It can be used in the formation of ethers, esters, amines, and other functional groups.

Electrophilic Addition

The carbon-carbon double bond in this compound can react with electrophiles. For instance, the addition of bromine (Br₂) across the double bond would lead to the formation of a dibromo-substituted hexane derivative.[7]

The following diagram illustrates the general mechanism of electrophilic addition of bromine to an alkene, which is a characteristic reaction for compounds like this compound.

Caption: Mechanism of electrophilic addition of bromine to a double bond.

Safety Information

This compound is a flammable liquid and vapor.[4] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] There is also a potential for it to cause genetic defects and cancer.[4]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Keep the container tightly closed and store in a well-ventilated place.[4]

-

Ground and bond the container and receiving equipment.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Use only non-sparking tools.[4]

-

Take precautionary measures against static discharges.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, and spray.[4]

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[4] If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] In case of fire, use appropriate extinguishing media.[4]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, characteristic of an allylic halide, allows for its use in a variety of organic transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development, particularly in the field of drug discovery and synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Bromohex-2-ene | C6H11Br | CID 54303980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. brainly.com [brainly.com]

- 6. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of 1-Bromo-2-hexene from 2-hexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile chemical intermediate, 1-bromo-2-hexene, from its precursor, 2-hexen-1-ol. This conversion is a crucial step in various organic synthesis pathways, particularly in the development of novel pharmaceutical compounds and fine chemicals. This document provides a comprehensive overview of the most effective synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is a valuable reagent in organic chemistry, primarily utilized for the introduction of the 2-hexenyl moiety into molecules through nucleophilic substitution and coupling reactions. Its synthesis from the readily available 2-hexen-1-ol is a common transformation. The primary methods for this conversion involve the substitution of the hydroxyl group with a bromine atom. The two most prevalent and effective methods are the Appel reaction and the use of phosphorus tribromide (PBr₃). This guide will focus on the Appel reaction due to its mild reaction conditions and typically high yields.

Reaction Mechanisms and Pathways

The conversion of an alcohol to an alkyl bromide via the Appel reaction proceeds through the formation of an oxyphosphonium intermediate, which is subsequently displaced by a bromide ion in an SN2 reaction. This mechanism generally occurs with an inversion of stereochemistry if the alcohol is chiral.

Below is a diagram illustrating the generally accepted mechanism for the Appel reaction.

Caption: Mechanism of the Appel Reaction.

Experimental Protocol: The Appel Reaction

The following protocol is a detailed methodology for the synthesis of this compound from 2-hexen-1-ol using triphenylphosphine and carbon tetrabromide. This procedure is adapted from established general methods for the Appel reaction.

Materials:

-

2-hexen-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hexen-1-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.5 eq) in anhydrous dichloromethane to the cooled reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

The resulting crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Combine the fractions containing the product, as identified by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Dry the final product over anhydrous sodium sulfate or magnesium sulfate, filter, and store under an inert atmosphere.

-

Quantitative Data

The following tables summarize the key quantitative data for the starting material, reagents, and the final product.

Table 1: Reactant and Reagent Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 2-hexen-1-ol | 100.16 | 0.844 | 157 |

| Triphenylphosphine | 262.29 | 1.1 | 377 |

| Carbon Tetrabromide | 331.63 | 2.96 | 189.7 |

Table 2: Product Properties and Expected Yield

| Product | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Expected Yield (%) |

| This compound | 163.06 | 1.213[1] | 151.6[1] | 85-96 |

Note: The expected yield is based on similar Appel reactions and may vary depending on the specific reaction conditions and purification efficiency.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-hexen-1-ol is a straightforward and high-yielding process when employing the Appel reaction. The mild conditions and the ability to produce a clean product make this method highly suitable for applications in research and development, particularly in the pharmaceutical industry. Careful execution of the experimental protocol and purification steps are key to obtaining a high-purity final product. This guide provides the necessary information for the successful implementation of this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Allylic Bromination of 2-Hexene using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allylic bromination of 2-hexene utilizing N-bromosuccinimide (NBS). The document details the underlying reaction mechanism, experimental protocols, and an analysis of the expected product distribution, offering valuable insights for professionals engaged in organic synthesis and drug development.

Core Concepts: The Wohl-Ziegler Reaction

Allylic bromination is a substitution reaction where a hydrogen atom on a carbon adjacent to a double bond (an allylic position) is replaced by a bromine atom.[1][2] The use of N-bromosuccinimide (NBS) as the brominating agent, typically in the presence of a radical initiator or UV light, is known as the Wohl-Ziegler reaction.[3] This method is highly selective for the allylic position over other positions, such as vinylic or alkyl C-H bonds, due to the lower bond dissociation energy of the allylic C-H bond.[2]

A key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2][4] This is crucial as high concentrations of Br₂ would lead to the competing electrophilic addition reaction across the double bond, forming a dibromide.[1] The low bromine concentration favors the radical substitution pathway.[2][4]

Reaction Mechanism

The allylic bromination of 2-hexene with NBS proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, the homolytic cleavage of a small amount of Br₂ formed in situ, to generate bromine radicals (Br•). This step is typically induced by UV light or a radical initiator like dibenzoyl peroxide.

-

Propagation: This stage consists of a two-step cycle.

-

A bromine radical abstracts an allylic hydrogen from 2-hexene. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr). 2-Hexene has two different allylic positions, leading to two possible initial radical intermediates.

-

The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction. The Br₂ is generated from the reaction of HBr with NBS.

-

-

Termination: The chain reaction is terminated when any two radical species combine.

The allylic radical intermediate is planar and resonance-stabilized, meaning the unpaired electron is delocalized over two carbon atoms. This delocalization is responsible for the formation of a mixture of constitutional isomers as products.

Product Distribution

The allylic bromination of an unsymmetrical alkene like 2-hexene results in a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate.[5] Abstraction of a hydrogen atom from the C-1 or C-4 position of 2-hexene leads to different allylic radicals, which are in resonance with each other. Consequently, bromine can add to more than one position, leading to constitutional isomers.

Bromination of trans-2-Hexene

Experimental data from the allylic bromination of trans-2-hexene reveals the formation of four primary monobrominated products. The reaction yields a mixture of constitutional isomers, with 4-bromo-2-hexene and 2-bromo-3-hexene being the major products.[5][6]

| Product Name | Structure | Relative Percentage (%) |

| 4-Bromo-2-hexene | CH₃CH=CHCH(Br)CH₂CH₃ | 50 |

| 2-Bromo-3-hexene | CH₃CH(Br)CH=CHCH₂CH₃ | 32 |

| 1-Bromo-2-hexene | BrCH₂CH=CHCH₂CH₂CH₃ | 12 |

| 3-Bromo-1-hexene | CH₃CH₂CH(Br)CH=CHCH₃ | 2 |

| Other monobrominated products | - | 4 |

Table 1: Product distribution from the allylic bromination of trans-2-hexene with NBS.[5][6]

Expected Product Distribution for cis-2-Hexene

| Product Name | Structure | Expected Relative Percentage (%) |

| 4-Bromo-2-hexene | CH₃CH=CHCH(Br)CH₂CH₃ | ~50 |

| 2-Bromo-3-hexene | CH₃CH(Br)CH=CHCH₂CH₃ | ~32 |

| This compound | BrCH₂CH=CHCH₂CH₂CH₃ | ~12 |

| 3-Bromo-1-hexene | CH₃CH₂CH(Br)CH=CHCH₃ | ~2 |

| Other monobrominated products | - | ~4 |

Table 2: Predicted product distribution from the allylic bromination of cis-2-hexene with NBS.

Experimental Protocol

The following is a representative experimental protocol for the allylic bromination of 2-hexene.

Materials:

-

2-Hexene (cis or trans)

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄) or cyclohexane, dried

-

Radical initiator (e.g., dibenzoyl peroxide) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hexene and a solution of NBS in CCl₄ or cyclohexane. A slight excess of NBS is typically used.

-

Initiation: Add a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide) to the mixture, or irradiate the flask with a UV lamp.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the disappearance of the dense NBS at the bottom of the flask as it is converted to the less dense succinimide, which will float.

-

Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product mixture of bromohexenes.

-

Analysis: The product mixture is analyzed by GC-MS to determine the relative percentages of the different isomers.

Conclusion

The allylic bromination of 2-hexene with NBS is a classic example of a selective free-radical substitution reaction. The use of NBS is critical for maintaining a low concentration of bromine, thereby favoring allylic substitution over addition to the double bond. The reaction of 2-hexene, an unsymmetrical alkene, predictably yields a mixture of constitutional isomers due to the formation of a resonance-stabilized allylic radical intermediate. While the product distribution for trans-2-hexene is well-documented, the outcome for cis-2-hexene is expected to be similar based on the planar nature of the radical intermediate. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively utilize this important synthetic transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. openriver.winona.edu [openriver.winona.edu]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]

1-Bromo-2-hexene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Bromo-2-hexene, a valuable haloalkene intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in synthetic chemistry and professionals in the field of drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in a representative synthetic workflow.

Chemical Identity and Properties

This compound is an organobromine compound with the following key identifiers and properties.

| Property | Value | Reference(s) |

| CAS Number | 34686-76-5 | [1] |

| Molecular Formula | C6H11Br | [1][2][3] |

| Molecular Weight | 163.06 g/mol | [2][3] |

| IUPAC Name | 1-bromohex-2-ene | [2] |

| Synonyms | This compound, (E)-1-bromo-2-hexene | [1][2] |

| Appearance | Assumed to be a liquid | N/A |

| Boiling Point | 151.6 °C at 760 mmHg (estimated) | [1] |

| Density | 1.213 g/cm³ (estimated) | [1] |

| Flash Point | 41.9 °C (estimated) | [1] |

| Refractive Index | 1.3968 (estimated) | [1] |

| Canonical SMILES | CCCC=CCBr | [1] |

| InChI Key | SGEUYXUPUOLFHQ-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound from 2-Hexen-1-ol

A common and effective method for the synthesis of this compound is the bromination of the corresponding allylic alcohol, 2-hexen-1-ol, using N-Bromosuccinimide (NBS) and triphenylphosphine (PPh3). This reaction proceeds via an Appel-type reaction mechanism.

Reaction Scheme:

Detailed Methodology:

-

Reagents and Equipment:

-

2-Hexen-1-ol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh3)

-

Anhydrous dichloromethane (CH2Cl2) or similar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C (ice bath).

-

Stir the resulting white suspension for 10-15 minutes at 0 °C.

-

Add a solution of 2-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide and succinimide byproducts.

-

Filter the mixture through a pad of celite or silica gel, washing with additional pentane or hexane.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to obtain the pure this compound.

-

-

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the purity of reagents and reaction conditions.

Synthetic Applications and Workflows

This compound is a versatile intermediate in organic synthesis, primarily utilized in nucleophilic substitution and coupling reactions where the bromo group can be displaced, or the alkenyl moiety can be further functionalized. A representative workflow is its use in the synthesis of other functionalized hexene derivatives, such as 5-hexen-1-ol, through a two-step process involving an initial substitution followed by hydrolysis. While the provided reference describes the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene, a similar logic can be applied to demonstrate the utility of this compound as a synthetic building block.

Caption: Synthetic workflow for the conversion of this compound.

Safety and Handling

This compound is expected to be a flammable liquid and an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of fire, use appropriate extinguishing media.[3]

Conclusion

This compound serves as a useful C6 building block in organic synthesis. Its preparation from the readily available 2-hexen-1-ol is straightforward, and its reactivity allows for its incorporation into a variety of target molecules. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stability and Handling of 1-Bromo-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, handling, synthesis, and reactivity of 1-Bromo-2-hexene. The information is intended for professionals in research and development who utilize allylic bromides as intermediates in organic synthesis.

Chemical and Physical Properties

This compound is a halogenated alkene with properties that necessitate careful handling. The following table summarizes its key physical and chemical data.

| Property | Value |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| CAS Number | 34686-76-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 151.6 °C at 760 mmHg |

| Density | 1.217 g/cm³ |

| Flash Point | 54 °C |

| Solubility | Insoluble in water; soluble in common organic solvents like CCl₄. |

Stability and Reactivity

As an allylic bromide, this compound exhibits characteristic reactivity and stability concerns, primarily related to allylic rearrangement and sensitivity to heat and light.

Allylic Rearrangement

The most significant aspect of this compound's reactivity is its propensity to undergo allylic rearrangement. The synthesis of this compound from 1-hexene via allylic bromination with N-bromosuccinimide (NBS) does not yield a single product. Instead, a resonance-stabilized allylic radical intermediate is formed, leading to a mixture of isomeric products.[1][2][3]

The reaction of 1-hexene with NBS yields both this compound (in both E/Z isomers) and 3-bromo-1-hexene.[1] This occurs because the intermediate allylic radical has electron density distributed across two carbon atoms, allowing for the bromine radical to attack at either position.

Thermal and Photochemical Stability

Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions. Due to the stability of the intermediate allylic carbocation, SN1 reactions are possible. For example, reaction with a nucleophile like methanol can lead to the formation of methoxyhexene isomers. The reaction proceeds through a resonance-stabilized carbocation, leading to a mixture of products.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Protect from light by storing in an amber or opaque container.

-

Keep the container tightly closed to prevent exposure to moisture and air.

-

Incompatible with strong oxidizing agents and strong bases.

Experimental Protocols

Synthesis of this compound via Allylic Bromination of 1-Hexene

This protocol is adapted from the allylic bromination of alkenes using N-bromosuccinimide (NBS).[1]

Materials:

-

1-Hexene

-

N-bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

Radical initiator (e.g., AIBN or a sunlamp)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hexene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator to the solution.

-

Heat the mixture to reflux (the boiling point of CCl₄ is approximately 77°C). If using a sunlamp, irradiate the mixture at reflux.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete when the solid NBS has been consumed and is converted to succinimide, which floats on top of the solvent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the succinimide by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Expected Outcome:

The crude product will be a mixture of this compound (E and Z isomers) and 3-bromo-1-hexene. A study on the allylic bromination of 1-hexene with NBS reported a product distribution of 56% for this compound (combined E/Z) and 10% for 3-bromo-1-hexene.[1]

Purification by Flash Column Chromatography

Materials:

-

Silica gel (200-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Compressed air or nitrogen source

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually adding ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

-

Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired this compound isomers.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A gas chromatograph equipped with a mass spectrometer detector.

-

A capillary column suitable for the analysis of halogenated hydrocarbons (e.g., a non-polar or medium-polarity column).

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).[7]

-

Inject a small volume of the sample into the GC.

-

The GC oven temperature program should be optimized to achieve good separation of the isomeric bromohexenes. A typical program might start at a low temperature and ramp up to a higher temperature.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify the components by their retention times and mass spectra, comparing them to known standards or library data. The mass spectrum of bromoalkenes will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2).

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and a key reaction mechanism for this compound.

Quantitative Data Summary

Product Distribution in the Synthesis from 1-Hexene[1]

| Product | Yield (%) |

| This compound (E/Z) | 56 |

| 3-Bromo-1-hexene | 10 |

Spectral Data

| Spectroscopy | (E)-1-Bromo-2-hexene Chemical Shifts (δ ppm) |

| ¹³C NMR | Data for specific shifts can be found in spectral databases.[8] |

| ¹H NMR | Data for specific shifts can be found in spectral databases. |

Conclusion

This compound is a valuable synthetic intermediate, but its utility is intrinsically linked to an understanding of its stability and reactivity, particularly the potential for allylic rearrangement. Careful handling, appropriate storage conditions, and well-designed purification protocols are essential for its successful use in research and development. This guide provides a foundational understanding of these aspects to aid researchers in their work with this compound.

References

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. When N-bromosuccinimide is added to hex-1-ene in CCl4 and a sunla... | Study Prep in Pearson+ [pearson.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Halide-specific enhancement of photodegradation for sulfadiazine in estuarine waters: Roles of halogen radicals and main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Mechanism of Bromine Addition to 1-Hexene

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive examination of the electrophilic addition of bromine to 1-hexene, a fundamental reaction in organic chemistry. It details the reaction mechanism, stereochemical and regiochemical outcomes, relevant quantitative data, and a detailed experimental protocol.

Core Reaction Mechanism

The addition of molecular bromine (Br₂) to 1-hexene is a classic example of electrophilic addition. The reaction proceeds via a multi-step mechanism involving a key cyclic intermediate, resulting in the formation of a vicinal dihalide. The overall reaction is the conversion of 1-hexene to 1,2-dibromohexane.[1]

Step 1: Polarization and Electrophilic Attack

As a nonpolar bromine molecule approaches the electron-rich π-bond of 1-hexene, the π-electrons repel the electrons in the Br-Br bond. This interaction induces a temporary dipole in the bromine molecule, making the proximal bromine atom electrophilic (δ+) and the distal one nucleophilic (δ-).[2][3] The π-bond of the alkene then acts as a nucleophile, attacking the electrophilic bromine atom.

Step 2: Formation of the Cyclic Bromonium Ion

Concurrently with the initial attack, a lone pair of electrons from the proximal bromine atom attacks one of the double-bonded carbons.[3] This concerted process prevents the formation of a discrete, high-energy carbocation and instead forms a three-membered ring intermediate known as a bromonium ion.[2] In this cyclic ion, the positive charge is delocalized over the bromine atom and the two carbon atoms. This bromonium ion intermediate is a key feature that dictates the stereochemical outcome of the reaction.[4]

Step 3: Nucleophilic Attack by Bromide

The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile. It attacks one of the two carbons in the bromonium ion ring.[2] This attack occurs via an Sₙ2-like mechanism, where the bromide ion approaches from the side opposite to the bulky bromonium ring.[5] This "backside attack" forces the ring to open, leading to the final product, 1,2-dibromohexane.[6]

Caption: The mechanism of bromine addition to 1-hexene, proceeding via a cyclic bromonium ion.

Stereochemistry and Regioselectivity

Stereochemistry: Anti-Addition

The mechanism involving a backside attack on the bromonium ion has a direct stereochemical consequence: the two bromine atoms add to opposite faces of the original double bond. This is known as anti-addition .[4][5] For 1-hexene, the double bond is between C1 and C2. The addition of bromine creates a new stereocenter at C2. Because the initial formation of the bromonium ion can occur on either face of the planar double bond with equal probability, and the subsequent backside attack by the bromide ion is fixed, the reaction produces an equal mixture of the two possible enantiomers: (R)-1,2-dibromohexane and (S)-1,2-dibromohexane. The final product is therefore a racemic mixture.[6][7]

Regioselectivity

For the addition of Br₂ itself, the reaction is not considered regioselective in the typical sense, as one bromine atom adds to C1 and the other to C2 of 1-hexene.[1] However, the concept becomes critical if the reaction is performed in a nucleophilic solvent, such as water or an alcohol (e.g., methanol).[5] In such cases, the solvent molecules are present in much higher concentration than the bromide ion and can act as the nucleophile in the second step.

The nucleophilic attack by the solvent is regioselective and follows Markovnikov's rule: the nucleophile (water or alcohol) preferentially attacks the more substituted carbon of the bromonium ion intermediate.[5] For 1-hexene, this means the solvent would attack C2, while the bromine remains on C1. For example, reacting 1-hexene with Br₂ in methanol would yield 1-bromo-2-methoxyhexane as a major product alongside 1,2-dibromohexane.[8][9]

Quantitative Data: Kinetics and Energetics

The following table summarizes key thermodynamic and kinetic parameters for the bromination of related alkenes.

| Parameter | Alkene | Value | Solvent/Method |

| Reaction Enthalpy (ΔH) | Ethene | -28.9 kcal/mol | Experimental |

| Activation Energy (Ea) | Aliphatic Alkenes | 8–11 kcal/mol | Water (Experimental) |

| Free Energy of Activation (ΔG‡) | Ethene | 8.2 kcal/mol | Water (Calculated) |

| Free Energy of Activation (ΔG‡) | Ethene | 64.5 kcal/mol | Gas Phase (Calculated) |

Data sourced from computational and experimental studies.[14]

Experimental Protocol

This section outlines a representative laboratory procedure for the bromination of 1-hexene.

Safety Precautions

-

Bromine (Br₂): Extremely corrosive, toxic, and volatile. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.

-

1-Hexene: Flammable liquid. Keep away from ignition sources.

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Handle in a fume hood.

Reagents and Equipment

-

1-Hexene (e.g., 8.42 g, 100 mmol)

-

Bromine (e.g., 15.98 g, 100 mmol)

-

Dichloromethane (CH₂Cl₂, ~150 mL)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: Dissolve 1-hexene (100 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Reagent Preparation: In a separate container, carefully prepare a solution of bromine (100 mmol) in 50 mL of dichloromethane.

-

Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirring solution of 1-hexene over 30-45 minutes. Maintain the reaction temperature below 10°C. The characteristic reddish-brown color of bromine should disappear upon addition.[15] The addition is complete when a faint orange color persists, indicating a slight excess of bromine.[16]

-

Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 15 minutes. Quench any excess bromine by adding saturated sodium bicarbonate solution until the color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification and Analysis: The crude product, 1,2-dibromohexane, can be purified by vacuum distillation if necessary. The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Caption: A typical experimental workflow for the synthesis of 1,2-dibromohexane.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Solved When bromine is added to a solution of 1-hexene in | Chegg.com [chegg.com]

- 9. When bromine is added to a solution of 1-hexene in methanol, the major pr.. [askfilo.com]

- 10. Under certain conditions, the bromination of cyclohexene follows ... | Study Prep in Pearson+ [pearson.com]

- 11. brainly.com [brainly.com]

- 12. New insights into the bromination reaction for a series of alkenes--a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 16. youtube.com [youtube.com]

Calculating the Theoretical Yield for the Synthesis of 1-Bromo-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-hexene, with a core focus on the principles and practical application of theoretical yield calculations. This document outlines the pertinent reaction mechanisms, detailed experimental protocols, and potential side reactions, offering a complete resource for professionals in drug development and chemical research.

Introduction

The synthesis of this compound, a valuable intermediate in organic synthesis, is commonly achieved through the allylic bromination of 2-hexene. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which allows for the selective bromination at the carbon atom adjacent to the double bond. This reaction proceeds via a free radical chain mechanism. A thorough understanding of the reaction stoichiometry and potential side products is critical for accurately calculating the theoretical yield, which represents the maximum possible mass of the desired product that can be obtained from the given quantities of reactants.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 2-hexene using NBS is a radical substitution reaction. The process is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a radical initiator. The resulting bromine radical then abstracts an allylic hydrogen from 2-hexene, forming a resonance-stabilized allylic radical. This radical can then react with a bromine molecule (generated in situ from the reaction of HBr with NBS) to yield the brominated alkene.

Due to the resonance stabilization of the allylic radical intermediate, the reaction of 2-hexene with NBS does not yield a single product. Instead, a mixture of constitutional isomers is formed through allylic rearrangement. The primary products are 4-bromo-2-hexene and 2-bromo-3-hexene, with this compound being a minor product.

The balanced chemical equation for the specific synthesis of this compound from 2-hexene and NBS is as follows:

C₆H₁₂ + C₄H₄BrNO₂ → C₆H₁₁Br + C₄H₅NO₂ (2-hexene) + (N-Bromosuccinimide) → (this compound) + (Succinimide)

This 1:1 stoichiometric relationship is the foundation for calculating the theoretical yield.

Experimental Protocol

The following experimental procedure is adapted from a study on the allylic bromination of hexenes.

Materials:

-

2-hexene

-

N-bromosuccinimide (NBS), recrystallized

-

Cyclohexane, anhydrous

-

5 mL round-bottom flask

-

Air-cooled reflux condenser

-

60W LED lamp

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a 5 mL round-bottom flask, combine 2-hexene (0.5 mL) and N-bromosuccinimide (0.48 g).

-

Add 3.0 mL of anhydrous cyclohexane to the flask to serve as the solvent.

-

Attach an air-cooled reflux condenser to the flask.

-

Position a 60W LED lamp to irradiate the reaction mixture.

-

Heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reaction at reflux with continuous irradiation for a predetermined time (e.g., 1 hour).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solid byproducts (succinimide) by vacuum filtration.

-

The filtrate contains the product mixture, which can then be analyzed and purified using techniques such as gas chromatography-mass spectrometry (GC-MS) and distillation.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the primary product of interest.

Table 1: Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Boiling Point (°C) |

| 2-Hexene (cis/trans mixture) | 84.16[1][2][3] | ~0.68[2][4] | 67-69[2] |

| N-Bromosuccinimide (NBS) | 177.98[5][6] | - | 175-180 (decomposes) |

| This compound | 163.06[7][8][9] | 1.213[8] | 151.6[8] |

Table 2: Experimental Data and Product Distribution

| Reactant | Quantity | Moles |

| 2-Hexene | 0.5 mL | 0.0040 |

| N-Bromosuccinimide (NBS) | 0.48 g | 0.0027 |

| Product | Yield (%) |

| 4-Bromo-2-hexene | 50 |

| 2-Bromo-3-hexene | 32 |

| This compound | 12 |

| 3-Bromo-1-hexene | 2 |

| Other monobrominated products | 4 |

Note: The mole calculation for 2-hexene is based on an approximate density of 0.68 g/mL. The product yields are based on the relative abundance determined by GC-MS analysis in the cited study.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves the following steps:

-

Determine the moles of each reactant.

-

Identify the limiting reactant.

-

Calculate the theoretical moles of the desired product.

-

Convert the moles of product to grams.

Step 1 & 2: Moles of Reactants and Limiting Reactant

Using the data from Table 2:

-

Moles of 2-hexene = 0.0040 mol

-

Moles of NBS = 0.0027 mol

Based on the 1:1 stoichiometry of the reaction, N-bromosuccinimide (NBS) is the limiting reactant as it is present in a smaller molar amount.

Step 3 & 4: Calculate Theoretical Yield of this compound

Since the reaction produces a mixture of isomers, the theoretical yield of the entire product mixture (all C₆H₁₁Br isomers) is first calculated based on the limiting reactant.

-

Theoretical moles of total brominated hexenes = Moles of NBS = 0.0027 mol

The theoretical yield of the specific isomer, this compound, can then be estimated based on its observed percentage in the product mixture (12%).

-

Theoretical moles of this compound = 0.0027 mol * 0.12 = 0.000324 mol

-

Theoretical yield of this compound (in grams) = Moles of this compound * Molar mass of this compound = 0.000324 mol * 163.06 g/mol = 0.0528 grams

Visualization of the Synthesis and Calculation Workflow

The following diagrams illustrate the key pathways and logical flow in the synthesis and theoretical yield calculation of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Logical workflow for calculating the theoretical yield.

Conclusion

The calculation of the theoretical yield for the synthesis of this compound is a critical step in evaluating the efficiency of the reaction. This guide has provided the necessary information for researchers and professionals to understand the underlying principles and perform this calculation accurately. The use of N-bromosuccinimide in the allylic bromination of 2-hexene leads to a mixture of products, a factor that must be considered when determining the theoretical yield of a specific isomer. By following the detailed experimental protocol and applying the principles of stoichiometry, researchers can effectively predict the maximum obtainable yield of this compound, a key step in the planning and optimization of synthetic routes in drug development and other chemical industries.

References

- 1. 2-Hexene [webbook.nist.gov]

- 2. 2-Hexene (cis+trans) technical grade, 85 592-43-8 [sigmaaldrich.com]

- 3. Hex-2-ene | C6H12 | CID 19966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]

- 6. N-Bromosuccinimide - NBS [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. 1-Bromohex-2-ene | C6H11Br | CID 54303980 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Formation of Grignard Reagents from 1-Bromo-2-hexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Grignard reagents from 1-bromo-2-hexene. This reagent is a valuable intermediate in organic synthesis, allowing for the introduction of the 2-hexenyl moiety in the construction of complex molecules. Particular attention is given to addressing the main challenges associated with this synthesis: the propensity for Wurtz coupling and the potential for allylic rearrangement of the Grignard reagent.

Introduction

The formation of a Grignard reagent from this compound involves the reaction of the allylic bromide with magnesium metal in an ethereal solvent. The resulting organometallic compound, 2-hexenylmagnesium bromide, is a potent nucleophile and a strong base. However, its synthesis is complicated by two principal side reactions:

-

Wurtz Coupling: The reaction of the Grignard reagent with unreacted this compound leads to the formation of a dimeric product, 4,5-diethyl-1,7-octadiene. This side reaction can significantly reduce the yield of the desired Grignard reagent.

-

Allylic Rearrangement: The 2-hexenylmagnesium bromide can exist in equilibrium with its constitutional isomer, 1-ethyl-2-propenylmagnesium bromide (also known as 1-hexen-3-ylmagnesium bromide). This rearrangement occurs via a metallotropic shift, and the composition of the equilibrium mixture can be influenced by factors such as solvent and temperature.

Understanding and controlling these side reactions are crucial for the successful application of this Grignard reagent in synthesis.

Reaction and Side Products

The primary reaction and major side reactions are summarized in the table below.

| Reaction Type | Reactants | Products |

| Grignard Formation | This compound + Mg | 2-Hexenylmagnesium bromide |

| Wurtz Coupling | 2-Hexenylmagnesium bromide + this compound | 4,5-Diethyl-1,7-octadiene + MgBr₂ |

| Allylic Rearrangement | 2-Hexenylmagnesium bromide | ⇌ 1-Ethyl-2-propenylmagnesium bromide |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of allylic Grignard reagents and are optimized to minimize side reactions.[1]

Materials and Equipment

-

This compound (freshly distilled)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar apparatus for handling air-sensitive reagents

Protocol 1: Synthesis in Diethyl Ether

This protocol aims to minimize Wurtz coupling by using a high concentration of magnesium and slow addition of the alkyl halide.

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.5 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1 equivalent) in anhydrous diethyl ether to the magnesium. The reaction is typically initiated by gentle warming or sonication. A change in color and the disappearance of the iodine color indicate the start of the reaction.

-

Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The slow addition is crucial to maintain a low concentration of the bromide in the presence of the forming Grignard reagent, thus minimizing Wurtz coupling.[1]

-

Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

Titration: The concentration of the resulting Grignard reagent should be determined by titration before use.

Protocol 2: Synthesis in Tetrahydrofuran (THF)

THF can be a superior solvent for Grignard reagent formation due to its higher solvating power. However, Wurtz coupling can be more pronounced in THF.[1]

-

Apparatus and Magnesium Activation: Follow steps 1 and 2 from Protocol 1.

-

Initiation: Add a small amount of the this compound solution in anhydrous THF to the activated magnesium.

-

Grignard Formation: After initiation, cool the reaction mixture in an ice bath. Add the remaining this compound solution dropwise at a rate that maintains the internal temperature below 10 °C. The lower temperature helps to suppress the exothermic Wurtz coupling reaction.

-

Completion and Titration: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour. Titrate the Grignard solution to determine its concentration.

Characterization

The formation of the Grignard reagent and the presence of its isomer can be confirmed by derivatization followed by spectroscopic analysis (e.g., NMR, GC-MS). For example, quenching an aliquot of the Grignard solution with a proton source (e.g., water or D₂O) will yield a mixture of hexenes that can be analyzed. Reaction with a simple electrophile like acetone will produce a mixture of tertiary alcohols, the ratio of which reflects the isomeric ratio of the Grignard reagent.

Due to the dynamic equilibrium, direct spectroscopic characterization of the Grignard reagent itself is complex. The allylic rearrangement is often fast on the NMR timescale, leading to averaged signals.

Application Notes

-

Minimizing Wurtz Coupling: To obtain a higher yield of the Grignard reagent, it is recommended to use a significant excess of magnesium (at least 1.5 equivalents), maintain a slow addition rate of the this compound, and ensure efficient stirring to expose fresh magnesium surfaces.[1]

-

Controlling Allylic Rearrangement: The position of the equilibrium between the 2-hexenyl and the 1-ethyl-2-propenyl isomers is difficult to control during the formation of the reagent. The subsequent reaction with an electrophile will likely yield a mixture of products. The regioselectivity of this reaction will depend on the nature of the electrophile and the reaction conditions.

-

Solvent Choice: Diethyl ether is generally preferred for minimizing Wurtz coupling. THF may lead to faster formation but can increase the amount of the dimeric side product.[1]

-

Purity of Reactants: The use of freshly distilled this compound and high-purity magnesium is essential for a successful reaction. The presence of impurities can inhibit the reaction or promote side reactions.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

Visualizations

Caption: Reaction pathway for the formation of 2-hexenylmagnesium bromide and its associated side reactions.

Caption: A generalized experimental workflow for the synthesis of 2-hexenylmagnesium bromide.

Caption: Logical relationship of the main side reactions in the formation of 2-hexenylmagnesium bromide.

References

Application Notes and Protocols for Suzuki Cross-Coupling with 1-Bromo-2-hexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki cross-coupling of 1-Bromo-2-hexene with various arylboronic acids. The described methodology is based on a ligand-free, palladium-catalyzed reaction in an aqueous medium, offering a more environmentally benign and cost-effective approach compared to traditional methods that rely on phosphine ligands and organic solvents.[1][2][3][4][5] This protocol is particularly valuable for the synthesis of allylated aromatic compounds, which are important structural motifs in many pharmaceutical and biologically active molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7][8][9] While extensively developed for aryl and vinyl halides, its application to allylic halides such as this compound requires careful consideration of reaction conditions to achieve high yields and selectivity. The protocol detailed below has been adapted from established methods for β-substituted allylic halides and is expected to be highly effective for the target substrate.[1]

Data Presentation

The following tables summarize representative data for the Suzuki cross-coupling of allylic bromides with various arylboronic acids under aqueous, ligand-free conditions. This data is extrapolated from reactions with analogous substrates to this compound and serves as a guide for expected outcomes.

Table 1: Reaction Conditions for Suzuki Cross-Coupling of this compound

| Parameter | Value |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid |

| Catalyst | Pd(TFA)₂ (Palladium(II) trifluoroacetate) |

| Base | KOH (Potassium hydroxide) |

| Solvent | Water |

| Temperature | 90 °C |

| Reaction Time | 3 hours |

Table 2: Representative Yields for the Coupling of a β-Substituted Allylic Bromide with Various Arylboronic Acids[1]

| Entry | Allylic Bromide | Arylboronic Acid | Product | Yield (%) |

| 1 | 1-Bromo-2-butene | Phenylboronic acid | 1-Phenyl-2-butene | 95 |

| 2 | 1-Bromo-2-butene | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-2-butene | 96 |

| 3 | 1-Bromo-2-butene | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-2-butene | 94 |

| 4 | 1-Bromo-2-butene | 1-Naphthaleneboronic acid | 1-(Naphthalen-1-yl)-2-butene | 92 |

| 5 | Cinnamyl bromide | Phenylboronic acid | 1,3-Diphenylprop-1-ene | 98 |

| 6 | Cinnamyl bromide | 4-Tolylboronic acid | 1-Phenyl-3-(p-tolyl)prop-1-ene | 97 |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki cross-coupling of this compound.

Experimental Protocol

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium hydroxide (KOH) (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add deionized water (3.0 mL) to the flask.

-

Catalyst Addition: To the stirred mixture, add palladium(II) trifluoroacetate (Pd(TFA)₂) (0.01 mol%).

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (3 x 15 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the desired allylated arene.

Signaling Pathway Diagram

The catalytic cycle of the Suzuki cross-coupling reaction is a fundamental concept in understanding this transformation. The following diagram illustrates the key steps involved.

This protocol provides a robust starting point for the Suzuki cross-coupling of this compound. Researchers are encouraged to optimize conditions for their specific arylboronic acid coupling partners to achieve the best possible results. The use of an aqueous, ligand-free system not only simplifies the reaction setup and purification but also aligns with the principles of green chemistry.

References

- 1. Pd-catalyzed ligand-free Suzuki reaction of β-substituted allylic halides with arylboronic acids in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. | Semantic Scholar [semanticscholar.org]

- 5. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Allylic Bromination with N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a selective process that introduces a bromine atom onto a carbon adjacent to a double bond. This reaction is a cornerstone in organic synthesis, providing a versatile intermediate for further functionalization. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution over the competing addition to the double bond.[1][2] This document provides detailed experimental protocols and data for the allylic bromination of various substrates using NBS.

Reaction Mechanism and Specificity

The allylic bromination with NBS proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[1] The reaction is typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The key steps in the mechanism are:

-

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS to generate a bromine radical.

-

Propagation:

-

A bromine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). The stability of this allylic radical is a key factor in the reaction's regioselectivity.[3][4][5]

-

The HBr formed reacts with NBS to produce a molecule of bromine (Br₂).[5]

-

The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction.

-

-

Termination: Combination of any two radical species.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the ionic addition of bromine to the double bond.[5][6]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the allylic bromination of various substrates with NBS.

Table 1: Allylic Bromination of Acyclic Alkenes

| Substrate | Molar Ratio (Substrate:NBS:Initiator) | Initiator | Solvent | Reaction Time (h) | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| 1-Hexene | 1 : 1.5 : - | 60W LED lamp | Cyclohexane | Reflux | Reflux | 1-Bromo-2-hexene & 3-Bromo-1-hexene | 56% & 10% (Product Ratio) | [7] |

| trans-2-Hexene | 1 : 1.5 : - | 60W LED lamp | Cyclohexane | Reflux | Reflux | 4-Bromo-2-hexene & 2-Bromo-3-hexene | 50% & 32% (Product Ratio) | [7] |

| 3-Hexene | 1 : 1.5 : - | 60W LED lamp | Cyclohexane | Reflux | Reflux | 4-Bromo-2-hexene & 2-Bromo-3-hexene | 58% & 41% (Product Ratio) | [7] |

| Methallyl chloride | 1 : 1 : - (with NaBr and catalyst) | - | N,N-dimethylformamide | 10 | 60 | Methallyl bromide | 85.6 | [8] |

Table 2: Allylic Bromination of Cyclic Alkenes

| Substrate | Molar Ratio (Substrate:NBS:Initiator) | Initiator | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Reference(s) |

| Cyclohexene | Not specified | UV light | CCl₄ | Not specified | Not specified | 3-Bromocyclohexene | Not specified | [3][6] |

Experimental Protocols

Protocol 1: General Procedure for Allylic Bromination of Alkenes

This protocol provides a general method for the allylic bromination of a variety of alkene substrates.

Materials:

-

Alkene substrate

-

N-Bromosuccinimide (NBS), recrystallized

-

Radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 equivalents)

-

Anhydrous carbon tetrachloride (CCl₄) or cyclohexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

UV lamp (optional, for photochemical initiation)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate, N-bromosuccinimide, and the radical initiator.

-

Add the anhydrous solvent (CCl₄ or cyclohexane) to the flask.

-

The reaction mixture is then heated to reflux with vigorous stirring. For photochemical initiation, the flask is irradiated with a UV lamp.

-

The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide, which floats on top of the solvent.

-

After the reaction is complete (typically after 1-4 hours), the mixture is cooled to room temperature.

-

The succinimide byproduct is removed by vacuum filtration.

-

The filter cake is washed with a small portion of the solvent, and the washings are combined with the filtrate.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The crude product is then purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Purification of N-Bromosuccinimide

Commercial NBS often contains traces of bromine, giving it a yellow or orange color. For optimal results, it is recommended to use freshly recrystallized NBS.

Materials:

-

Impure N-Bromosuccinimide

-

Distilled water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In an Erlenmeyer flask, dissolve the impure NBS in distilled water at a ratio of approximately 10 g of NBS per 100 mL of water.

-

Gently heat the mixture on a hot plate with stirring until the NBS is completely dissolved.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, white crystals of pure NBS will precipitate.

-

Further, cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the purified NBS crystals under vacuum. The purified NBS should be a white crystalline solid.

Protocol 3: Work-up and Purification of Allylic Bromides

The work-up and purification method will depend on the properties of the resulting allylic bromide.

A. Filtration and Solvent Removal:

-

After the reaction, cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the succinimide byproduct.

-

Wash the succinimide with a small amount of the reaction solvent.

-

Combine the filtrate and the washings, and remove the solvent using a rotary evaporator.

B. Liquid-Liquid Extraction:

-

After filtration and solvent removal, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water to remove any remaining water-soluble impurities.

-

To remove any unreacted NBS or acidic byproducts, wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with a saturated aqueous solution of sodium thiosulfate.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

C. Purification by Distillation: For volatile allylic bromides, purification can be achieved by distillation, often under reduced pressure to prevent decomposition of the product at high temperatures.[8]

D. Purification by Column Chromatography: For less volatile or thermally sensitive products, purification by column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Visualizations

Experimental Workflow for Allylic Bromination with NBS

Caption: Workflow for NBS-mediated allylic bromination.

Signaling Pathway of the Radical Chain Mechanism

Caption: Radical chain mechanism of allylic bromination.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]

Application Notes and Protocols for the Heck Olefination of Vinyl Bromides to Form 1,3-Dienes

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Specifically, the olefination of vinyl bromides with alkenes provides a direct and stereoselective route to substituted 1,3-dienes, which are crucial structural motifs in numerous natural products, pharmaceuticals, and advanced materials.[3][4] This document provides an overview of the reaction, key catalyst systems, and detailed experimental protocols for both thermal and photochemical methods.

Reaction Mechanism: The Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] The generally accepted mechanism consists of four key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide to form a vinylpalladium(II) complex.

-

Alkene Coordination and Migratory Insertion : The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the vinyl group into the C=C bond of the alkene.

-

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the 1,3-diene product and a hydridopalladium(II) complex. This step typically proceeds with syn-elimination and dictates the stereochemistry of the resulting diene.[6]

-

Reductive Elimination : A base is used to neutralize the generated HBr and facilitate the reductive elimination of the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst for the next cycle.[5]